Pteryxin is a natural product found in Kitagawia terebinthacea, Peucedanum japonicum, and other organisms with data available.
Pteryxin
CAS No.: 13161-75-6
Cat. No.: VC21323550
Molecular Formula: C21H22O7
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13161-75-6 |
---|---|
Molecular Formula | C21H22O7 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |
Standard InChI | InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 |
Standard InChI Key | LYUZYPKZQDYMEE-YRCPKEQFSA-N |
Isomeric SMILES | C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
Canonical SMILES | CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
Introduction
Natural Sources and Occurrence
Plant Sources
Pteryxin has been identified in several plant species, primarily within the Apiaceae family. Notable sources include:
These plants have been traditionally utilized in various medicinal systems across different cultures, particularly in Asia and Europe.
Biological Activities
Antioxidant Properties
One of the most well-documented biological activities of pteryxin is its potent antioxidant capacity. Research demonstrates that pteryxin can neutralize free radicals in biological systems, potentially mitigating oxidative stress-induced damage . This antioxidant activity appears to be mediated through multiple mechanisms, including direct scavenging of reactive oxygen species and, more significantly, through the activation of endogenous antioxidant defense systems within cells .
Cytoprotective Effects
Studies on insulinoma MIN6 cells have revealed remarkable cytoprotective effects of pteryxin, particularly under conditions of oxidative stress. When cells were treated with hydrogen peroxide (H2O2) to induce oxidative damage, the presence of pteryxin significantly enhanced cell viability . This protective effect was associated with the upregulation of key antioxidant enzymes, suggesting that pteryxin could potentially serve as a preservative agent during cellular transplantation procedures, particularly for islet cells .
Anticonvulsant Properties
Recent investigations have demonstrated that pteryxin possesses significant anticonvulsant properties. In a zebrafish model of seizure-like behavior induced by pentylenetetrazole (PTZ), pteryxin exhibited dose and time-dependent inhibition of seizure-like movements . At a concentration of 20 μM (equivalent to 4.28 ± 0.28 μg/g in zebrafish larvae), pteryxin achieved approximately 70% efficacy in reducing seizure activity after just one hour of treatment . This activity makes pteryxin a promising candidate for further research in epilepsy management.
Effects on Bone Metabolism
Pteryxin has demonstrated significant effects on bone metabolism, particularly in suppressing osteoclastogenesis (the formation of bone-resorbing cells). Research indicates that pteryxin prevents bone loss by inhibiting the MAPK/Ca2+ signaling pathways through a mechanism involving the reduction of intracellular reactive oxygen species (ROS) levels . This activity suggests potential applications in the management of bone-related disorders characterized by excessive bone resorption.
Molecular Mechanisms of Action
Nrf2 Activation Pathway
One of the primary molecular mechanisms through which pteryxin exerts its biological effects is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Studies have demonstrated that pteryxin promotes the translocation of Nrf2 from the cytoplasm to the nucleus in insulinoma MIN6 cells . This translocation is a critical step in activating the antioxidant response element (ARE), which regulates the expression of numerous cytoprotective genes. Fluorescence microscopy studies have visually confirmed this translocation, showing increased nuclear localization of Nrf2 in cells treated with pteryxin compared to control cells .
Antioxidant Enzyme Regulation
Following Nrf2 activation, pteryxin induces the expression of several key antioxidant enzymes and genes. Experimental data have shown significant upregulation of:
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Heme oxygenase-1 (HO-1)
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Glutamate-cysteine ligase catalytic subunit (GCLC)
Table 1: Antioxidant enzyme expression in response to pteryxin treatment in MIN6 cells
Enzyme | Response to Pteryxin | Function |
---|---|---|
HO-1 | Significantly increased | Catalyzes the degradation of heme, producing biliverdin with antioxidant properties |
GCLC | Significantly increased | Rate-limiting enzyme in glutathione synthesis |
Trxr1 | Significantly increased | Reduces thioredoxin, maintaining cellular redox homeostasis |
SOD1 | Moderately increased | Dismutates superoxide radicals to hydrogen peroxide |
Importantly, these enzymes remained upregulated even under oxidative stress conditions induced by H2O2 treatment, indicating the robust nature of pteryxin's protective effects .
Effects on Signaling Pathways
Beyond the Nrf2 pathway, pteryxin modulates several other signaling pathways:
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Akt (Protein Kinase B) Pathway: Pteryxin activates Akt, which may serve as a modulator for Nrf2 activation, creating a positive feedback loop for antioxidant response .
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MAPK/Ca2+ Signaling: In bone cells, pteryxin inhibits the MAPK/Ca2+ signaling pathways by decreasing intracellular ROS levels, thereby suppressing osteoclastogenesis and preventing bone loss .
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Neurotransmitter Modulation: In zebrafish models, pteryxin specifically increases the levels of serotonin, acetylcholine, and choline, which may contribute to its anticonvulsant effects .
Pharmacokinetics and Metabolism
Absorption and Distribution
Pharmacokinetic studies conducted in mice using ultra-pressure liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) have provided valuable insights into the absorption and distribution patterns of pteryxin. After administration, pteryxin is rapidly distributed throughout the body . The major distribution tissue for pteryxin in mice appears to be the liver, suggesting significant first-pass metabolism .
A notable characteristic of pteryxin's distribution profile is its ability to cross the blood-brain barrier, which is attributed to its low polarity . This property is particularly relevant to its potential neurological applications, including anticonvulsant effects.
Metabolism and Elimination
Pteryxin demonstrates relatively rapid elimination from plasma, with a half-life (t1/2) of approximately 1.463 hours in mice . Despite its distribution to various tissues, studies have found no evidence of long-term accumulation of pteryxin in mouse tissues, suggesting efficient clearance mechanisms . This favorable elimination profile is advantageous from a safety perspective, potentially reducing the risk of toxicity associated with long-term administration.
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